Cas no 2228645-34-7 (1-(2-ethoxyphenyl)-3,3-difluorocyclobutan-1-amine)
1-(2-ethoxyphenyl)-3,3-difluorocyclobutan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-ethoxyphenyl)-3,3-difluorocyclobutan-1-amine
- 2228645-34-7
- EN300-1941625
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- Inchi: 1S/C12H15F2NO/c1-2-16-10-6-4-3-5-9(10)11(15)7-12(13,14)8-11/h3-6H,2,7-8,15H2,1H3
- InChI Key: SOWULJJUFBPERR-UHFFFAOYSA-N
- SMILES: FC1(CC(C2C=CC=CC=2OCC)(C1)N)F
Computed Properties
- Exact Mass: 227.11217043g/mol
- Monoisotopic Mass: 227.11217043g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 35.2Ų
1-(2-ethoxyphenyl)-3,3-difluorocyclobutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1941625-0.05g |
1-(2-ethoxyphenyl)-3,3-difluorocyclobutan-1-amine |
2228645-34-7 | 0.05g |
$1188.0 | 2023-09-17 | ||
| Enamine | EN300-1941625-0.1g |
1-(2-ethoxyphenyl)-3,3-difluorocyclobutan-1-amine |
2228645-34-7 | 0.1g |
$1244.0 | 2023-09-17 | ||
| Enamine | EN300-1941625-0.25g |
1-(2-ethoxyphenyl)-3,3-difluorocyclobutan-1-amine |
2228645-34-7 | 0.25g |
$1300.0 | 2023-09-17 | ||
| Enamine | EN300-1941625-0.5g |
1-(2-ethoxyphenyl)-3,3-difluorocyclobutan-1-amine |
2228645-34-7 | 0.5g |
$1357.0 | 2023-09-17 | ||
| Enamine | EN300-1941625-1.0g |
1-(2-ethoxyphenyl)-3,3-difluorocyclobutan-1-amine |
2228645-34-7 | 1g |
$1500.0 | 2023-05-27 | ||
| Enamine | EN300-1941625-2.5g |
1-(2-ethoxyphenyl)-3,3-difluorocyclobutan-1-amine |
2228645-34-7 | 2.5g |
$2771.0 | 2023-09-17 | ||
| Enamine | EN300-1941625-5.0g |
1-(2-ethoxyphenyl)-3,3-difluorocyclobutan-1-amine |
2228645-34-7 | 5g |
$4349.0 | 2023-05-27 | ||
| Enamine | EN300-1941625-10.0g |
1-(2-ethoxyphenyl)-3,3-difluorocyclobutan-1-amine |
2228645-34-7 | 10g |
$6450.0 | 2023-05-27 | ||
| Enamine | EN300-1941625-1g |
1-(2-ethoxyphenyl)-3,3-difluorocyclobutan-1-amine |
2228645-34-7 | 1g |
$1414.0 | 2023-09-17 | ||
| Enamine | EN300-1941625-5g |
1-(2-ethoxyphenyl)-3,3-difluorocyclobutan-1-amine |
2228645-34-7 | 5g |
$4102.0 | 2023-09-17 |
1-(2-ethoxyphenyl)-3,3-difluorocyclobutan-1-amine Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 1-(2-ethoxyphenyl)-3,3-difluorocyclobutan-1-amine
1-(2-Ethoxyphenyl)-3,3-Difluorocyclobutan-1-Amine: A Comprehensive Overview
The compound CAS No. 2228645-34-7, commonly referred to as 1-(2-ethoxyphenyl)-3,3-difluorocyclobutan-1-amine, is a structurally unique organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of cyclobutane derivatives, which have garnered considerable attention in recent years due to their versatile properties and promising biological activities.
At its core, the molecule features a cyclobutane ring, a four-membered hydrocarbon ring that imparts rigidity and strain energy to the structure. This inherent strain can be advantageous in drug design, as it can enhance molecular stability and bioavailability. The cyclobutane ring is substituted at position 1 with an ethoxyphenyl group (-OCH₂C₆H₅) and at positions 3 and 3 with two fluorine atoms. The presence of the ethoxyphenyl group introduces aromaticity and hydrophilic properties, while the fluorine atoms contribute electron-withdrawing effects, further modulating the compound's electronic characteristics.
Recent studies have highlighted the potential of 1-(2-ethoxyphenyl)-3,3-difluorocyclobutan-1-amine in the field of medicinal chemistry. Researchers have explored its role as a building block for constructing bioactive molecules with improved pharmacokinetic profiles. For instance, its ability to act as a rigid scaffold has been leveraged in the development of small-molecule inhibitors targeting various disease pathways, including cancer and neurodegenerative disorders.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the cyclobutane ring. One common approach employs a Diels-Alder reaction followed by functionalization steps to introduce the ethoxyphenyl and fluorine substituents. The reaction conditions are carefully optimized to ensure high yields and purity, which are critical for subsequent biological evaluations.
In terms of physical properties, CAS No. 2228645-34-7 exhibits a melting point of approximately 150°C and a boiling point around 350°C under standard atmospheric pressure. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, making it suitable for various solution-based reactions. The compound's UV-vis spectrum shows absorption maxima in the range of 270–290 nm, indicative of its conjugated aromatic system.
Biologically, this compound has demonstrated moderate inhibitory activity against several enzyme targets in vitro. For example, studies have shown that it can inhibit the activity of certain kinases involved in cell signaling pathways. These findings suggest that further optimization could lead to more potent therapeutic agents with enhanced selectivity and efficacy.
From an environmental perspective, the ecological impact of 1-(2-ethoxyphenyl)-3,3-difluorocyclobutan-1-amine remains relatively unexplored. However, preliminary assessments indicate that it is not highly persistent in aquatic environments and undergoes moderate biodegradation under aerobic conditions. Regulatory agencies are increasingly emphasizing the need for comprehensive environmental risk assessments for such compounds to ensure their safe use and disposal.
In conclusion, CAS No. 2228645-34-7 represents a promising candidate for advancing drug discovery efforts due to its unique structural features and biological potential. As research continues to uncover its full spectrum of applications, this compound is expected to play a pivotal role in shaping future therapeutic interventions across diverse disease areas.
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